An In-depth Technical Guide to Azidoethyl-SS-ethylamine: Structure, Synthesis, and Application in Bioconjugation
An In-depth Technical Guide to Azidoethyl-SS-ethylamine: Structure, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azidoethyl-SS-ethylamine is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, proteomics, and drug delivery. Its unique structure, featuring a terminal azide group and a primary amine connected by a cleavable disulfide bridge, allows for the precise and versatile linkage of biomolecules. This guide provides a comprehensive overview of the structure of Azidoethyl-SS-ethylamine, a plausible synthetic route, and a detailed protocol for its application in the construction of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to serve as a valuable technical resource for researchers and professionals in the life sciences.
Molecular Structure and Properties
Azidoethyl-SS-ethylamine, systematically named 2-(2-azidoethyldisulfanyl)ethanamine[1], is a small organic molecule with the chemical formula C4H10N4S2[1]. Its structure is characterized by two key functional moieties:
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Azide Group (-N3): This functional group is highly reactive in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of Azidoethyl-SS-ethylamine to molecules containing a terminal alkyne or a strained cyclooctyne.[2][3]
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Primary Amine (-NH2): The primary amine group provides a reactive handle for conjugation to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, which are commonly found on or can be introduced into proteins and other biomolecules.
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Disulfide Bond (-S-S-): The disulfide bridge is a cleavable linker that is stable under physiological conditions but can be readily reduced by intracellular reducing agents such as glutathione. This property is particularly advantageous in drug delivery systems, as it allows for the controlled release of a payload within the reducing environment of the cell.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H10N4S2 | [1] |
| IUPAC Name | 2-(2-azidoethyldisulfanyl)ethanamine | [1] |
| CAS Number | 1807512-40-8 | [1] |
| Molecular Weight | 178.28 g/mol | [4] |
| Topological Polar Surface Area | 74.78 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 6 | [4] |
Synthesis of Azidoethyl-SS-ethylamine
A specific, detailed experimental protocol for the synthesis of Azidoethyl-SS-ethylamine is not widely available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations for the synthesis of similar bifunctional linkers. The following is a representative, two-step protocol starting from cystamine dihydrochloride.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Azidoethyl-SS-ethylamine.
Representative Experimental Protocol
Step 1: Synthesis of the Mixed Disulfide
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Dissolve cystamine dihydrochloride in a mixture of pyridine and water.
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Add a solution of 2-(tritylthio)ethylamine in pyridine dropwise to the cystamine solution at room temperature with stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixed disulfide.
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Purify the product by column chromatography on silica gel.
Step 2: Introduction of the Azide Group
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Dissolve the purified mixed disulfide in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of an azide transfer reagent, such as azidotrifluorosulfonyl (TfN3), dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting azido-functionalized intermediate by column chromatography.
Step 3: Deprotection to Yield Azidoethyl-SS-ethylamine
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Dissolve the purified azido-functionalized intermediate in dichloromethane.
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Add triethylsilane (TES) as a scavenger, followed by the dropwise addition of trifluoroacetic acid (TFA).
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Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
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Remove the solvent and excess reagents under reduced pressure.
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Purify the final product, Azidoethyl-SS-ethylamine, by a suitable method such as preparative HPLC.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Azidoethyl-SS-ethylamine is a valuable tool for the construction of ADCs. The following protocol describes a general workflow for the conjugation of a cytotoxic drug to an antibody using this linker. This protocol assumes the drug payload contains a terminal alkyne for click chemistry.
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis and drug release using Azidoethyl-SS-ethylamine.
Detailed Experimental Protocol
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Azidoethyl-SS-ethylamine
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N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for in-situ activation, or a pre-activated NHS ester of a carboxylated version of the linker.
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Alkyne-modified cytotoxic drug
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Size-exclusion chromatography (SEC) column
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Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
1. Antibody Modification with Azidoethyl-SS-ethylamine:
a. Prepare a stock solution of Azidoethyl-SS-ethylamine in an appropriate solvent like DMSO.
b. If starting with the free amine linker, prepare an activated NHS ester in situ. In a separate reaction, react Azidoethyl-SS-ethylamine with a molar excess of an NHS-ester activating reagent (e.g., a homobifunctional NHS-ester crosslinker with a spacer arm if direct activation is not desired, or by creating a carboxylated version of the linker and activating with EDC/NHS).
c. Add the activated Azidoethyl-SS-ethylamine linker to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody) to target lysine residues.
d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
e. Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis into a copper-free buffer.
2. Conjugation of the Alkyne-Modified Drug:
a. Prepare a stock solution of the alkyne-modified cytotoxic drug in DMSO.
b. Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
c. To the azide-functionalized antibody, add the alkyne-modified drug at a desired molar excess.
d. Initiate the click reaction by adding CuSO4 and sodium ascorbate to the reaction mixture.
e. Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification and Characterization of the ADC:
a. Purify the resulting ADC from unreacted drug and other small molecules using SEC.
b. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).
c. Assess the purity and aggregation of the ADC by SEC-HPLC.
